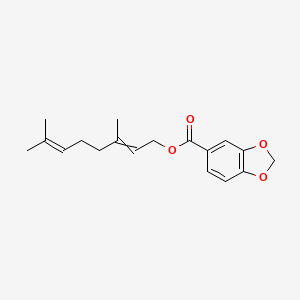
3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzodioxole ring and a dimethylocta-dienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate typically involves the esterification of 3,7-dimethylocta-2,6-dien-1-ol with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The dimethylocta-dienyl chain may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 2,6-Octadienal, 3,7-dimethyl-, (E)-
- (E)-2,6-Dimethylocta-3,7-diene-2,6-diol
Uniqueness
3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of a benzodioxole ring and a dimethylocta-dienyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63582-84-3 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H22O4/c1-13(2)5-4-6-14(3)9-10-20-18(19)15-7-8-16-17(11-15)22-12-21-16/h5,7-9,11H,4,6,10,12H2,1-3H3 |
InChI Key |
DVSGBDHJJNZYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC2=C(C=C1)OCO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















